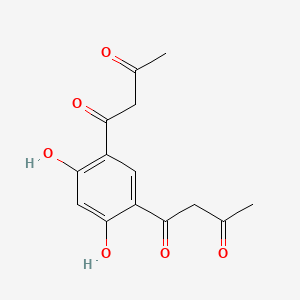
1,1'-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is a bifunctional carbonyl compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxy groups and two butane-1,3-dione groups attached to a phenylene ring. It is commonly used in various chemical syntheses and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride.
Industrial Production Methods
In industrial settings, the synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) follows similar principles but is scaled up to accommodate larger production volumes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
科学的研究の応用
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) involves its interaction with various molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and participate in redox reactions. These interactions are essential for its applications in catalysis and material science .
類似化合物との比較
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(butane-1,3-dione):
1,1’-(4,6-Dihydroxy-1,3-phenylene)bisethanone: Similar in structure but with ethanone groups instead of butane-1,3-dione groups, leading to different chemical properties and uses.
Uniqueness
1,1’-(4,6-Dihydroxy-1,3-phenylene)di(butane-1,3-dione) is unique due to its specific arrangement of functional groups, which provides a balance of reactivity and stability. This makes it a versatile compound for various chemical syntheses and research applications .
特性
CAS番号 |
405260-16-4 |
|---|---|
分子式 |
C14H14O6 |
分子量 |
278.26 g/mol |
IUPAC名 |
1-[2,4-dihydroxy-5-(3-oxobutanoyl)phenyl]butane-1,3-dione |
InChI |
InChI=1S/C14H14O6/c1-7(15)3-11(17)9-5-10(12(18)4-8(2)16)14(20)6-13(9)19/h5-6,19-20H,3-4H2,1-2H3 |
InChIキー |
BBNQMBJIERXDCY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(=O)C1=CC(=C(C=C1O)O)C(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
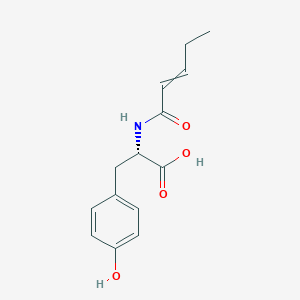
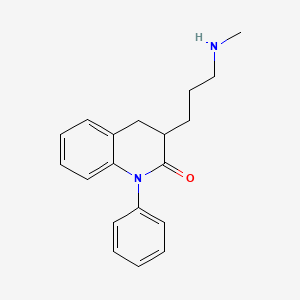
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
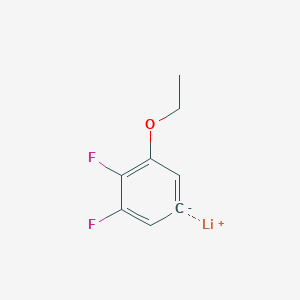
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)
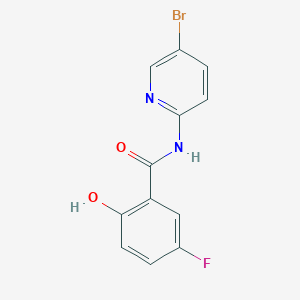

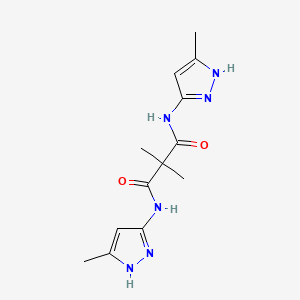
![2-{[4-(Benzyloxy)butyl]sulfanyl}-4-ethenyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B14233172.png)
![2-[4-(Benzyloxy)phenyl]-4-(chloromethyl)-5-methyl-1,3-oxazole](/img/structure/B14233178.png)

![3-(3-Methoxypropyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14233200.png)
